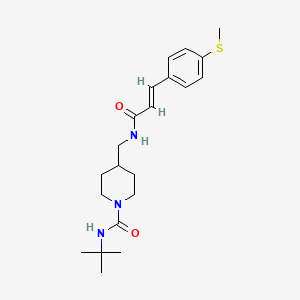

(E)-N-(tert-butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide

Description

This compound features a piperidine core modified with a tert-butyl carboxamide group and an (E)-configured acrylamido linker attached to a 4-(methylthio)phenyl moiety. The tert-butyl group enhances metabolic stability and lipophilicity, while the methylthio substituent may contribute to π-π interactions or sulfur-mediated binding in biological targets .

Properties

IUPAC Name |

N-tert-butyl-4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-21(2,3)23-20(26)24-13-11-17(12-14-24)15-22-19(25)10-7-16-5-8-18(27-4)9-6-16/h5-10,17H,11-15H2,1-4H3,(H,22,25)(H,23,26)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTADRODKOIYMU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(tert-butyl)-4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 307.42 g/mol. The compound features a piperidine ring, a tert-butyl group, and an acrylamide moiety, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₂S |

| Molecular Weight | 307.42 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the acrylamide and methylthio groups. The general synthetic pathway includes:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine structure is synthesized.

- Acrylamide Formation : The introduction of the acrylamide moiety is achieved through coupling reactions.

- Methylthio Substitution : Finally, the methylthio group is added to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound demonstrates significant anticancer properties, particularly against various human cancer cell lines. The compound's mechanism appears to involve:

- Inhibition of Cell Proliferation : The compound has been found to reduce cell viability in cancer cell lines such as MCF-7 and A549, with IC50 values indicating potent activity.

The proposed mechanism involves interaction with specific cellular targets, likely affecting signaling pathways related to cell growth and apoptosis. Research suggests that it may modulate the activity of enzymes involved in these processes.

Case Studies

Several studies have explored the biological effects of this compound:

- Cell Viability Assays : In vitro studies demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Molecular Docking Studies : Computational analyses indicated potential binding affinities to target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Observations :

- The target compound lacks bulky aromatic groups (e.g., benzyloxy in ) but includes a sulfur-containing 4-(methylthio)phenyl group, which may enhance binding specificity compared to non-sulfur analogues.

- Unlike the acetylated piperidine in , the target compound retains a free piperidine nitrogen, which could influence solubility or hydrogen-bonding capacity.

Key Observations :

- The target compound’s synthesis likely requires stereoselective acrylamido bond formation (E-configuration), which is absent in simpler analogues like ’s acetylated piperidine.

- demonstrates high-yield tosylation (~98%), suggesting that similar carboxamide derivatization could be feasible for the target compound .

Spectroscopic and Analytical Data

Table 3: Spectral Data Comparison

Key Observations :

- The tert-butyl group consistently resonates near δ 1.40–1.60 ppm across analogues, confirming its structural stability .

- The acrylamido group in the target compound would show a characteristic doublet for the trans (E) vinyl protons (~δ 7.35 ppm), distinguishing it from saturated or cis-configured analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.